CLPP-1071 vs. ONC201: Superior Potency in ClpP Agonism (EC50)
In a direct head-to-head comparison using a fluorogenic peptide substrate assay, CLPP-1071 demonstrated a 107.1-fold improvement in agonistic potency relative to the Phase III clinical compound ONC201 [1].
| Evidence Dimension | HsClpP Agonism (EC50) |
|---|---|
| Target Compound Data | 23.5 nM |
| Comparator Or Baseline | ONC201 (EC50 = ~2.5 µM) |
| Quantified Difference | 107.1-fold more potent than ONC201 |
| Conditions | Recombinant human ClpP, fluorogenic peptide AC-WLA-AMC substrate |
Why This Matters
This >100-fold increase in potency enables robust target engagement at significantly lower concentrations, reducing potential off-target effects and compound usage costs in research settings.
- [1] Sun M, Chen B, Teng D, et al. Discovery of CLPP-1071 as an Exceptionally Potent and Orally Efficacious Human ClpP Activator with Strong In Vivo Antitumor Activity. J Med Chem. 2024;67(23):21009–21029. View Source
